molecular formula C5H8N2O3 B12336854 6-Nitropiperidin-2-one

6-Nitropiperidin-2-one

Cat. No.: B12336854
M. Wt: 144.13 g/mol
InChI Key: DXISGPPDDFQCMJ-UHFFFAOYSA-N
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Description

6-Nitropiperidin-2-one is a nitroheterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidin-2-one scaffold modified with a nitro group, a structure known to contribute to biological activity in various therapeutic areas. Piperidine-2-one derivatives are key structural motifs in the development of novel active compounds . Research into similar nitroaryl-piperidine derivatives has demonstrated potential in the development of antileishmanial agents. These compounds have shown promising in vitro leishmanicidal activity, with studies indicating that the nitro group is a key pharmacophore that can enhance efficacy against Leishmania parasites . The mechanism of action for compounds of this class may involve the disruption of the parasite's redox balance, leading to increased oxidative stress and induction of apoptosis . Furthermore, derivatives based on the piperidine-2,6-dione core, which is structurally related to 6-Nitropiperidin-2-one, are extensively investigated for their anti-inflammatory and anticancer properties . These compounds are explored for preventing or treating conditions such as leprosy, chronic graft versus host disease, and cancer, building upon the known pharmacological profile of well-characterized derivatives like thalidomide . As a versatile chemical intermediate, 6-Nitropiperidin-2-one is valuable for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-nitropiperidin-2-one

InChI

InChI=1S/C5H8N2O3/c8-5-3-1-2-4(6-5)7(9)10/h4H,1-3H2,(H,6,8)

InChI Key

DXISGPPDDFQCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The 4CR proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. Nitrostyrenes act as nitroalkene precursors, while dimethyl malonate contributes to ring formation. Computational studies using density functional theory (DFT) at the B3LYP/6-31++G** level have shown that the stability of σ-complex intermediates dictates regioselectivity. For instance, protonation or protection of the piperidinone nitrogen alters electron density distribution, potentially favoring nitration at the 6-position.

Parameter Conditions
Reactants Nitrostyrene, aldehyde, malonate, formamide
Solvent Dimethylformamide (DMF)
Temperature Reflux (100–120°C)
Yield 60–75% (reported for 5-nitro analogs)

Direct Electrophilic Nitration

Electrophilic nitration of piperidin-2-one derivatives offers a straightforward route to 6-nitropiperidin-2-one, though regioselectivity remains a key challenge. Nitrating agents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generate the nitronium ion (NO₂⁺), which reacts with the aromatic ring.

Regioselective Control via Protecting Groups

In tetrahydroquinoline systems, N-protection with acetyl or tosyl groups directs nitration to the 6-position by deactivating the ring at specific sites. Similarly, protonating the piperidinone nitrogen in strongly acidic media could enhance electrophilic attack at the 6-position due to resonance effects. For example, nitration of 4,6-dimethylpyridin-2-one under HNO₃/H₂SO₄ conditions yields 4,6-dimethyl-5-nitropyridin-2-one, suggesting that steric and electronic factors influence positional selectivity.

Computational Insights

DFT calculations on σ-complex stability reveal that nitration at the 6-position is favored in N-protonated piperidin-2-one due to reduced steric hindrance and enhanced charge delocalization. These findings align with experimental observations in tetrahydroquinoline nitration, where the 6-nitro isomer predominates in acidic conditions.

Nitration System Conditions Regioselectivity
Piperidin-2-one (protonated) HNO₃/H₂SO₄, 0–5°C Predicted 6-nitro dominance
N-Acetylpiperidin-2-one HNO₃/Ac₂O, 25°C Moderate 6-nitro yield

Cyclization of Nitro-Containing Precursors

Cyclization strategies exploit nitro-substituted linear precursors to form the piperidin-2-one ring. For instance, the reaction of acetylacetone with nitroacetamide yields 4,6-dimethyl-3-nitropyridin-2-one, demonstrating the feasibility of nitro group incorporation during cyclization. Adapting this approach, nitroketones or nitroesters could undergo intramolecular amidation to form 6-nitropiperidin-2-one.

Synthetic Protocol

A representative method involves:

  • Condensation of nitroacetic acid derivatives with diamines or amino alcohols.
  • Acid- or base-catalyzed cyclization to form the lactam ring.
    Key challenges include controlling stereochemistry and avoiding over-nitration.

Functional Group Interconversion

Functional group transformations provide alternative pathways to 6-nitropiperidin-2-one. For example, nucleophilic aromatic substitution (SNAr) of 6-bromopiperidin-2-one with silver nitrate (AgNO₃) in polar aprotic solvents could introduce the nitro group. However, SNAr typically requires activating groups (e.g., electron-withdrawing substituents), which may necessitate additional synthetic steps.

Halogen-to-Nitro Conversion

While 6-bromo-3-nitropyridin-2-ol undergoes substitution reactions, analogous chemistry in piperidin-2-one systems remains underexplored. Preliminary studies suggest that copper-catalyzed coupling reactions or photochemical activation might facilitate bromide-to-nitrate exchange.

Comparative Analysis of Methods

Method Advantages Limitations
Four-Component Reaction High atom economy, modularity Limited regioselectivity data
Direct Nitration Simplicity, scalability Requires stringent regiocontrol
Cyclization Precise nitro positioning Multi-step synthesis
Functional Group Exchange Flexibility in precursor design Low yields in non-activated systems

Chemical Reactions Analysis

Types of Reactions: 6-Nitropiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitropiperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily discusses 6-Amino-5-nitropyridin-2-one (CAS: 211555-30-5), a structurally distinct compound with a pyridine core. While the user requested a comparison with analogs of 6-Nitropiperidin-2-one, the available data focus on nitro-substituted heterocycles, which can still provide indirect insights. Below is a comparative analysis based on structural and functional analogs:

Table 1: Key Properties of Nitro-Substituted Heterocycles

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Profile
6-Nitropiperidin-2-one Piperidine C₅H₈N₂O₃ 144.13 Nitro (NO₂), Ketone (C=O) No data available
6-Amino-5-nitropyridin-2-one Pyridine C₅H₅N₃O₃ 155.11 Nitro (NO₂), Amine (NH₂) Non-hazardous; incompatible with strong acids/alkalis
6-Nitroquinoline Quinoline C₉H₆N₂O₂ 174.16 Nitro (NO₂), Aromatic ring No data in evidence
6-Nitroveratraldehyde Benzaldehyde C₉H₉NO₅ 211.17 Nitro (NO₂), Aldehyde (CHO) No data in evidence

Key Differences:

Reactivity: 6-Amino-5-nitropyridin-2-one exhibits dual functional groups (amine and nitro), making it reactive toward electrophilic and nucleophilic agents. In contrast, 6-Nitropiperidin-2-one lacks an amine group, likely reducing its susceptibility to nucleophilic attack . Both compounds are incompatible with strong oxidizing/reducing agents, but the pyridine derivative (6-Amino-5-nitropyridin-2-one) is explicitly noted to avoid exposure to acids/alkalis .

However, decomposition under fire may release toxic fumes . No toxicity data are available for 6-Nitropiperidin-2-one or other analogs like 6-Nitroquinoline.

Applications: 6-Amino-5-nitropyridin-2-one is labeled as a "laboratory chemical" for research use, suggesting roles in medicinal chemistry or drug discovery . Piperidine derivatives like 6-Nitropiperidin-2-one are often intermediates in alkaloid synthesis, but this remains speculative due to absent evidence .

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